Antiproliferative ED50 on Murine Leukemia L1210 Cells: Parent Compound Versus 5-Isobutyl Derivative
In a direct head-to-head study, Kim et al. (1983) determined the concentration required to inhibit 50% cell growth (ED50) of murine leukemia L1210 cells after 48 h of incubation. The parent compound 3-(2-chloroethyl)hydantoin (6a) exhibited an ED50 of 40 µg/mL, whereas the 5-isobutyl-substituted analog (6c) was significantly more potent, with an ED50 of 9.6 µg/mL [1].
| Evidence Dimension | Antiproliferative activity (ED50, µg/mL) |
|---|---|
| Target Compound Data | 40 µg/mL (compound 6a) |
| Comparator Or Baseline | 3-(2-Chloroethyl)-5-isobutylhydantoin (6c): 9.6 µg/mL |
| Quantified Difference | 4.2-fold lower potency for the parent compound |
| Conditions | Murine leukemia L1210 cells in Fischer medium, 48 h incubation, cell counting assay |
Why This Matters
The parent compound's lower potency makes it a valuable low-cytotoxicity scaffold for fragment-based drug design, allowing medicinal chemists to deconvolute target-specific effects from non-specific toxicity.
- [1] Kim, J.C.; Yun, L.K.; Koh, Y.S.; Yoon, U.C.; Pack, M.Y.; Moon, K.H. Synthesis and Antitumor Evaluation of 3-(2-Chloroethyl)-hydantoins from Some Amino Acids. Yakhak Hoeji 1983, 27 (4), 309–314. View Source
